molecular formula C8H16 B146776 (E)-2,5-Dimethylhex-3-ene CAS No. 692-70-6

(E)-2,5-Dimethylhex-3-ene

Cat. No.: B146776
CAS No.: 692-70-6
M. Wt: 112.21 g/mol
InChI Key: KNCMKWVOMRUHKZ-AATRIKPKSA-N
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Description

(E)-2,5-Dimethylhex-3-ene, also known as trans-Diisopropylethylene, is an alkene of significant interest in fundamental chemical research with the molecular formula C8H16 and a molecular weight of 112.21 g/mol . Its primary research value lies in its role as a model compound for studying stereochemistry and reaction mechanisms, particularly the impact of molecular geometry on physical properties and reactivity . This compound is characterized by its trans configuration around the central double bond. It serves as a critical substrate in investigations of reaction thermochemistry, exemplified by its well-documented standard enthalpy of formation in the gas phase (ΔfH°gas) of -28.56 kcal/mol and its heat of hydrogenation (ΔrH°) of -26.82 ± 0.05 kcal/mol in the liquid phase . These precise thermodynamic measurements make it a valuable standard for validating experimental and computational methods. Furthermore, its ionization energy has been determined to be 8.838 ± 0.005 eV . This compound is strictly for research applications in mechanistic and kinetic studies, as a building block in organic synthesis, and for use in catalyst development and material science research. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2,5-dimethylhex-3-ene
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InChI

InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5-8H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCMKWVOMRUHKZ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(C)/C=C/C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30895820
Record name (E)-2,5-Dimethylhex-3-ene
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Molecular Weight

112.21 g/mol
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CAS No.

692-70-6, 15910-22-2
Record name (3E)-2,5-Dimethyl-3-hexene
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Record name (E)-2,5-Dimethylhex-3-ene
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Record name 2,5-Dimethyl-3-hexene
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Record name trans-Diisopropylethylene
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Record name (E)-2,5-Dimethylhex-3-ene
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Record name (E)-2,5-dimethylhex-3-ene
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Advanced Synthetic Methodologies for E 2,5 Dimethylhex 3 Ene

Mechanistic Investigations of Stereoselective Alkene Synthesis

Understanding the underlying mechanisms of alkene-forming reactions is paramount for developing stereoselective syntheses. For (E)-2,5-Dimethylhex-3-ene, two primary routes—catalytic dimerization and alcohol dehydration—offer distinct challenges and opportunities for mechanistic control.

The dimerization of isobutene is a commercially significant process that can yield a variety of C8 isomers, including the linear dimer 2,5-dimethylhexene and the more branched trimethylpentene (isooctene). researchgate.netacs.org The formation of this compound through this route is achieved primarily using acid catalysis, where the mechanism proceeds through carbocation intermediates. mdpi.com

The reaction is initiated by the protonation of an isobutene molecule by a Brønsted acid catalyst, forming a stable tert-butyl cation. mdpi.commdpi.com This electrophilic cation then attacks the double bond of a second isobutene molecule, generating a C8 carbocation. This intermediate can then undergo deprotonation to yield a mixture of C8 olefins. The distribution of these products is highly dependent on the nature of the catalyst's active sites and the reaction conditions. mdpi.com

Solid acid catalysts are commonly employed, and their performance is dictated by a combination of acid strength and textural properties. mdpi.commdpi.com Studies comparing various solid acid catalysts, such as Amberlyst 15, sulfated zirconia, and heteropolyacids, show that Brønsted acid sites are crucial for effective dimerization. mdpi.com The selectivity towards linear dimers like 2,5-dimethylhexene, as opposed to the more common branched trimethylpentenes, is a significant challenge. Research indicates that weaker Brønsted acids may favor the formation of the desired linear products by influencing the stability and rearrangement pathways of the carbocation intermediates. acs.org

The reaction temperature is another critical parameter. In many systems, both isobutene conversion and selectivity are optimized around 180°C. mdpi.comnih.gov While various isomers of 2,5-dimethylhexene can be formed, the (E)-3-ene isomer is thermodynamically more stable than its (Z) counterpart. Therefore, conditions that allow for thermodynamic equilibration, such as higher temperatures and appropriate catalyst choice, can favor its formation.

Table 1: Influence of Catalyst and Temperature on Isobutene Dimerization

CatalystOptimal Temperature (°C)Key FindingReference
Amberlyst 1550-250 (optimum ~180)High isobutene conversion; product selectivity depends on temperature. mdpi.com
Sulfated Zirconia (ZS)~180High selectivity to C8 olefins, but lower conversion compared to catalysts with stronger Brønsted sites. mdpi.com
Heteropolyacids on Graphite (B72142) (STA/HSAG)~180Demonstrates high catalytic performance due to a high loading of Brønsted acid sites. mdpi.com
Niobic AcidNot specifiedWeaker acid strength leads to higher selectivity for desired Prins condensation products over oligomerization. acs.org

A highly effective and controllable method for synthesizing specific alkenes is the acid-catalyzed dehydration of alcohols. libretexts.orglibretexts.org For this compound, the corresponding precursor is 2,5-dimethylhexan-3-ol. nih.gov The dehydration of this secondary alcohol typically proceeds through an E1 (unimolecular elimination) mechanism, especially when strong acids like sulfuric or phosphoric acid are used at elevated temperatures. libretexts.orglibretexts.org

The mechanism involves three principal steps:

Protonation of the Hydroxyl Group: The alcohol's hydroxyl group acts as a Lewis base, accepting a proton from the acid catalyst. This converts the poor leaving group (⁻OH) into an excellent leaving group, water (H₂O). libretexts.orglibretexts.org

Formation of a Carbocation: The protonated alcohol, an alkyloxonium ion, dissociates by losing a molecule of water. This step results in the formation of a secondary carbocation at the C3 position. This is typically the rate-determining step of the E1 reaction.

Deprotonation to Form the Alkene: A weak base, such as water or the conjugate base of the acid (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the carbocation. The removal of a proton from C4 leads to the formation of 2,5-dimethylhex-3-ene (B14006228).

The regioselectivity of this final step is critical. Abstraction of a proton from the C2 position would lead to the formation of 2,5-dimethylhex-2-ene. According to Zaitsev's rule, the more substituted alkene is generally the major product. In this case, both potential products are disubstituted alkenes, so a mixture might be expected, with the thermodynamic stability of the specific isomers influencing the final ratio.

Stereoselectivity is determined in the deprotonation step. The formation of the (E) isomer is generally favored over the sterically more hindered (Z) isomer. The transition state leading to the (E)-alkene allows the bulky alkyl groups to be positioned further apart, minimizing steric strain and making it the lower-energy, more stable product.

Chemo- and Stereoselectivity in Precursor Functionalization

Achieving a high yield of this compound is heavily dependent on the chemo- and stereoselective synthesis of its precursors. By controlling the stereochemistry of the starting materials, particularly the precursor alcohol 2,5-dimethylhexan-3-ol, the final alkene's isomeric purity can be significantly influenced.

One primary strategy involves the stereoselective synthesis of 2,5-dimethylhexan-3-ol itself. This can be approached via two main pathways:

Asymmetric Reduction of a Ketone: The precursor alcohol can be synthesized by the reduction of the corresponding ketone, 2,5-dimethylhexan-3-one. While standard reducing agents like sodium borohydride (B1222165) would produce a racemic mixture of the alcohol, modern asymmetric catalysis offers methods to produce a single enantiomer with high selectivity. Catalytic systems, such as those based on ruthenium or rhodium with chiral ligands, are well-established for the enantioselective hydrogenation of ketones to furnish chiral alcohols.

Grignard Reaction with Chiral Control: The carbon skeleton of 2,5-dimethylhexan-3-ol can be constructed using a Grignard reaction. For instance, the reaction of isobutyraldehyde (B47883) with sec-butylmagnesium bromide would yield the desired alcohol. To control the stereochemical outcome of such a reaction, a chiral auxiliary could be employed on the aldehyde, or a chiral ligand could be added to the reaction mixture to influence the facial selectivity of the nucleophilic attack by the Grignard reagent.

By synthesizing an enantiomerically pure or enriched sample of 2,5-dimethylhexan-3-ol, the subsequent acid-catalyzed dehydration can proceed with greater control. While the E1 dehydration mechanism proceeds through a planar carbocation, which can potentially lead to racemization, the principles of stereoconservative or stereoselective eliminations can sometimes be applied, particularly if reaction conditions are tuned to favor pathways that minimize carbocation lifetime or promote concerted E2-like character.

Mechanistic Studies of Reactivity in E 2,5 Dimethylhex 3 Ene

Olefin Metathesis Reactions

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org The reaction is catalyzed by transition metal complexes, with tungsten-based catalysts being of particular importance. wikipedia.org

Reactivity with Tungsten Alkylidyne and Alkylidene Complexes

Tungsten alkylidyne and alkylidene complexes are highly effective catalysts for olefin metathesis. mit.edu High-oxidation-state tungsten alkylidene complexes were among the first to be isolated that could metathesize both terminal and internal olefins. mit.edu The addition of a Lewis acid, such as B(C6F5)3, to tungsten oxo alkylidene complexes can significantly increase the rate of metathesis reactions by creating a more electrophilic metal center. mit.edu For instance, the addition of B(C6F5)3 to certain tungsten oxo alkylidene catalysts resulted in a highly active system that rapidly converted 1-octene (B94956) to 7-tetradecene. mit.edu

Dimeric d2/d2 tungsten species containing unsupported W=W double bonds, as well as monomeric d2 species, have also been shown to act as olefin metathesis catalysts. mit.edu These complexes can slowly catalyze metathesis reactions, with evidence suggesting that a small percentage of the d2 species is "activated" by the olefin. mit.edu

Analysis of Product Distribution in Metathetical Exchange

The Chauvin mechanism, which proposes a four-membered metallacycle intermediate, is widely accepted to explain the statistical distribution of products in olefin metathesis. wikipedia.org This mechanism involves the [2+2] cycloaddition of an alkene to a metal alkylidene, forming a metallacyclobutane. This intermediate can then break down to yield either the original species or a new alkene and alkylidene, leading to a mixture of products. wikipedia.org In the case of (E)-2,5-dimethylhex-3-ene, its self-metathesis would be expected to produce 2,2,5,5-tetramethyl-3-hexene and ethylene, though the steric hindrance of the isopropyl groups can influence the reaction rate and equilibrium.

The Z-selectivity of some tungsten oxo alkylidene catalysts in the metathesis of terminal olefins is attributed to the small size of the oxo ligand and the relatively low rate of isomerization of the initially formed Z-product. mit.edu However, in the presence of a strong Lewis acid like B(C6F5)3, these catalysts tend to produce a thermodynamic mixture of E and Z isomers. mit.edu

Elucidation of Proposed η-Allyl Mechanisms and Intermediate Species

While the Chauvin mechanism is the dominant pathway for many olefin metathesis reactions, alternative mechanisms have been proposed, particularly in the context of heterogeneous catalysis. One such proposal involves surface π-allyl species as initiators for the metathesis of long-chain olefins on supported MoOx/Al2O3 catalysts. scispace.com This suggests that C-H bond activation at the allylic position could play a role in the initiation process. scispace.com However, for smaller olefins, recent computational studies favor a pseudo-Wittig mechanism for catalyst activation, where allylic C-H bonds are not required. scispace.com

Role of Surface Complexes in Catalytic Activity and Initiation

In heterogeneous olefin metathesis, the reaction is initiated at active sites on the surface of a supported metal oxide catalyst. scispace.com The nature of these surface complexes is crucial for catalytic activity. Surface organometallic chemistry has been employed to create well-defined, single-site heterogeneous catalysts on supports like silica (B1680970) and alumina, which exhibit high catalytic activity. scispace.comgoogle.com These catalysts are often prepared by grafting organometallic precursors onto the support material. google.com

The initiation of olefin metathesis on supported catalysts can occur through various proposed pathways. scispace.com With the exception of the pseudo-Wittig mechanism, these pathways generally involve an oxidative addition step where the catalytic center is oxidized. scispace.com The number of active catalytic sites on a supported catalyst can be quantified using chemical titration methods. scispace.com

Electrophilic and Radical Addition Reaction Pathways

The double bond in this compound makes it susceptible to addition reactions, where new substituents are added across the double bond. ontosight.ai The stereochemical outcome of these reactions is a key area of investigation.

Stereocontrol in Halogenation Reactions

The addition of halogens, such as bromine or chlorine, to alkenes is a classic example of an electrophilic addition reaction. The stereochemistry of this reaction is influenced by the mechanism of halogen addition. For many simple alkenes, the reaction proceeds through a cyclic halonium ion intermediate, which typically leads to anti-addition of the two halogen atoms. In the case of this compound, the bulky isopropyl groups adjacent to the double bond can exert significant steric influence on the approach of the electrophile and the subsequent nucleophilic attack, potentially affecting the stereoselectivity of the halogenation reaction. Detailed mechanistic studies would be required to definitively determine the stereochemical course of halogenation for this specific substrate.

Regioselectivity and Stereospecificity of Hydrofunctionalization

Hydrofunctionalization reactions, such as hydrohalogenation, introduce a hydrogen atom and a functional group across the double bond. In the case of this compound, the symmetrical nature of the molecule simplifies the regioselectivity. Since the two doubly bonded carbons are electronically and sterically equivalent, the addition of a hydrohalic acid (HX) will yield a single constitutional isomer, 3-halo-2,5-dimethylhexane.

The stereospecificity of this reaction, however, is not pronounced. The mechanism of hydrohalogenation proceeds through a carbocation intermediate. The initial protonation of the double bond can occur from either face of the alkene, leading to a planar carbocation. The subsequent attack by the halide ion can also occur from either face with roughly equal probability. This lack of a defined stereochemical pathway results in the formation of a racemic mixture of (R)- and (S)-3-halo-2,5-dimethylhexane.

Table 1: Products of Hydrohalogenation of this compound

ReactantReagentProductStereochemistry
This compoundHBr3-Bromo-2,5-dimethylhexaneRacemic mixture ((3R)- and (3S)-enantiomers)
This compoundHCl3-Chloro-2,5-dimethylhexaneRacemic mixture ((3R)- and (3S)-enantiomers)

Transformation to Alkyne Derivatives

A common synthetic route to alkynes involves the bromination of an alkene followed by a double dehydrohalogenation. This process offers a rich study of stereochemical control in reaction mechanisms.

Detailed Mechanism of Bromine Addition Across the Double Bond

The addition of bromine (Br₂) to this compound is a stereospecific reaction. The mechanism proceeds through a cyclic bromonium ion intermediate. The initial electrophilic attack of the bromine molecule on the alkene leads to the formation of this three-membered ring. The geometry of the starting (E)-alkene dictates that the two isopropyl groups are on opposite sides of the developing ring.

The second step involves the nucleophilic attack of a bromide ion (Br⁻) on one of the carbons of the bromonium ion. This attack occurs from the face opposite to the bromonium ion bridge, resulting in an anti-addition of the two bromine atoms. chemtube3d.comlibretexts.orgladykeanecollege.edu.in Due to the symmetry of the starting alkene, this anti-addition to the E-isomer specifically forms the meso-compound, (3R,4S)-3,4-dibromo-2,5-dimethylhexane. This product has two stereocenters but is achiral due to an internal plane of symmetry.

Double Elimination Strategies for Terminal and Internal Alkyne Formation

The vicinal dibromide, (3R,4S)-3,4-dibromo-2,5-dimethylhexane, can be converted to an alkyne via a double elimination reaction using a strong base. masterorganicchemistry.comlibretexts.orgpearson.comkhanacademy.org The primary product of this reaction is the internal alkyne, 2,5-dimethylhex-3-yne. This is achieved by using a strong, non-bulky base such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or alcoholic potassium hydroxide (B78521) (KOH) at elevated temperatures. pressbooks.pub The reaction proceeds through two successive E2 eliminations.

The formation of a terminal alkyne from this substrate is not a straightforward process due to the structure of the starting material. Standard double dehydrobromination conditions will strongly favor the formation of the more stable internal alkyne.

Stereochemical Requirements and Geometric Constraints for Effective Elimination

The E2 elimination reaction has a strict stereochemical requirement: the hydrogen atom and the leaving group (in this case, a bromine atom) must be in an anti-periplanar conformation. libretexts.orgchemistrysteps.comyoutube.comyoutube.comlibretexts.org This means their dihedral angle must be 180°.

In the first elimination step from the meso-dibromide, rotation around the central carbon-carbon bond allows one of the bromine atoms and an adjacent hydrogen to adopt the required anti-periplanar arrangement. The removal of HBr leads to the formation of a vinylic bromide. For the second E2 elimination to occur, the remaining bromine atom and the vinylic hydrogen must also be able to achieve an anti-periplanar geometry. The stereochemistry of the intermediate vinylic bromide, which is dictated by the stereochemistry of the starting dibromide, allows for this arrangement, leading to the formation of the alkyne. The rigidity of the developing double bond in the intermediate and the stereochemical constraints of the E2 mechanism ensure the efficient formation of the internal alkyne.

Table 2: Reagents for Double Elimination

BaseSolventPrimary Product
Sodium amide (NaNH₂)Liquid Ammonia2,5-Dimethylhex-3-yne
Potassium hydroxide (KOH)Ethanol2,5-Dimethylhex-3-yne

Computational and Theoretical Investigations of E 2,5 Dimethylhex 3 Ene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic structure of (E)-2,5-dimethylhex-3-ene, offering a detailed perspective on its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method for determining the optimized molecular geometry and relative stability of isomers. For this compound, the trans configuration of the isopropyl groups across the carbon-carbon double bond minimizes steric hindrance, leading to greater thermodynamic stability compared to its cis-counterpart, (Z)-2,5-dimethylhex-3-ene.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), are used to predict key geometrical parameters. While specific optimized geometry data for the (E)-isomer is not extensively published, theoretical models provide expected values for bond lengths and angles.

ParameterExpected Value
C=C Bond Length~1.34 Å
C-C (sp2-sp3) Bond Length~1.51 Å
C-C (in isopropyl) Bond Length~1.54 Å
C=C-C Bond Angle~125°
H-C-H (in methyl) Bond Angle~109.5°

The greater stability of the (E)-isomer is a direct consequence of the spatial arrangement of the bulky isopropyl groups, which are positioned on opposite sides of the double bond, thereby reducing van der Waals repulsion. This is in contrast to the (Z)-isomer, where the proximity of these groups leads to increased steric strain.

Ab Initio Methods for Conformation and Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for predicting the conformational landscape and spectroscopic properties of molecules. For this compound, these methods can be used to calculate its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The Gauge-Including Atomic Orbital (GIAO) method, a type of ab initio calculation, is particularly effective for predicting NMR chemical shifts. rsc.orgacs.orgmodgraph.co.uk By calculating the magnetic shielding tensors for each nucleus, it is possible to obtain theoretical NMR spectra that can be compared with experimental data to confirm the molecular structure. For the related cis-isomer, GIAO methods have been shown to predict ¹H and ¹³C chemical shifts with high accuracy. Similar accuracy is expected for the (E)-isomer.

Ab initio calculations can also predict vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.netacs.orgcdnsciencepub.com The characteristic C=C stretching frequency for a trans-disubstituted alkene like this compound is expected to appear in the region of 1660-1675 cm⁻¹.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its conformational dynamics and intermolecular interactions in condensed phases. acs.orgnih.govugent.betandfonline.com

Energy Landscapes and Preferred Conformations

The conformational flexibility of this compound is primarily due to the rotation around the single bonds connecting the isopropyl groups to the double-bonded carbons. The energy landscape for this rotation is characterized by potential energy barriers. The rotation of the isopropyl groups is hindered, and the barrier height is influenced by the size of the substituents. oup.comnih.govnih.govacs.orgscispace.com The preferred conformations will be those that minimize steric interactions between the methyl groups of the isopropyl moieties and the rest of the molecule.

A qualitative representation of the potential energy surface for the rotation of one isopropyl group would show energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations.

Intermolecular Interactions in Condensed Phases

In the liquid or solid state, molecules of this compound interact through non-covalent forces. MD simulations, using appropriate intermolecular potential functions, can model these interactions. acs.orgaip.orgosti.gov For non-polar alkenes, the primary intermolecular forces are London dispersion forces. The strength of these forces increases with the size and surface area of the molecule.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound, including its formation and subsequent transformations. This involves mapping out the potential energy surface of the reaction, identifying intermediates and, crucially, characterizing the transition states that connect them.

This compound is a known product of the low-temperature oxidation of 2,5-dimethylhexane. uga.edukaust.edu.saosti.govacs.org The formation pathway involves the reaction of the 2,5-dimethylhex-3-yl radical with molecular oxygen. osti.gov

Subsequent oxidation of this compound can proceed via H-abstraction, leading to the formation of two distinct initial radicals. osti.gov The modeling of these reaction pathways helps in understanding the complex chemistry of combustion and atmospheric processes. nih.govresearchgate.netresearchgate.netacs.orgoberlin.edu

Furthermore, the hydrogenation of alkynes can lead to the formation of alkenes. Computational studies on the semihydrogenation of 2,5-dimethylhex-3-yne would involve modeling the reaction pathway to form this compound, including the characterization of the transition state for the addition of hydrogen across the triple bond. nih.govresearchgate.netresearchgate.netvub.bechinesechemsoc.org

Reaction TypeReactant(s)Key Intermediate(s)Product(s)
Oxidation (Formation)2,5-dimethylhexane + O₂2,5-dimethylhex-3-yl radicalThis compound
Oxidation (Consumption)This compound + OHAlkenyl radicalsOxidized products
Hydrogenation (Formation)2,5-dimethylhex-3-yne + H₂Transition state complexThis compound

Energy Profile Analysis of Elementary Reaction Steps

Energy profile analysis is a cornerstone of computational chemistry, providing a quantitative depiction of the energy changes that occur during a chemical reaction. savemyexams.com This analysis helps in identifying transition states, intermediates, and the activation energies that govern reaction rates.

While specific, detailed energy profiles for many elementary reactions of this compound are not extensively documented in dedicated studies, valuable insights can be drawn from computational work on related systems and broader reaction classes. For instance, in the context of low-temperature oxidation of branched alkanes like 2,5-dimethylhexane, this compound is a known product. kaust.edu.saosti.gov The formation of this alkene occurs through the decomposition of alkylperoxy (ROO) radicals, which is a crucial step in combustion chemistry. osti.gov

Computational studies on similar alkenes and their reactions provide a framework for understanding the potential energy surfaces involved. For example, in the ene reactions of singlet oxygen with allylic alcohols, computational methods have been used to elucidate the energy profiles, revealing the influence of factors like solvent polarity on the reaction pathways and the stability of intermediates such as perepoxides. uoc.gr

A theoretical investigation into the semihydrogenation of a series of alkynes, including 2,5-dimethylhex-3-yne, provided the following calculated activation free energies (ΔG‡) for the C≡C bond hydrogenation step:

AlkyneSubstituentActivation Free Energy (ΔG‡) in kcal/mol
2,5-Dimethylhex-3-yneiPr22.3
2,2,5,5-Tetramethylhex-3-ynetBu23.2
Data sourced from computational studies on alkyne semihydrogenation. acs.orgnih.gov

These values indicate a significant energy barrier to hydrogenation, influenced by the steric bulk of the isopropyl groups.

Theoretical Basis for Observed Chemo- and Stereoselectivity

Computational studies are instrumental in explaining the observed chemo- and stereoselectivity in reactions involving this compound and related compounds.

Stereoselectivity:

The predominance of the (E)-isomer of 2,5-dimethylhex-3-ene (B14006228) in many instances is a subject of theoretical interest. Theoretical studies suggest that the trans configuration is generally more stable for disubstituted alkenes due to reduced steric strain between the substituents. This inherent stability is a driving force for the preferential formation of the (E)-isomer in reactions where thermodynamic control is operative.

In the context of catalytic hydrogenation, computational modeling can help rationalize the stereochemical outcomes. For the hydrogenation of the cis-isomer, (Z)-2,5-dimethylhex-3-ene, computational modeling using quantum mechanical calculations can elucidate the electronic factors that contribute to the stability of different isomeric forms.

In the ene reactions of singlet oxygen and N-phenyltriazolinedione with chiral allylic alcohols structurally related to the precursors of 2,5-dimethylhex-3-ene, theoretical models have been used to explain the high diastereoselectivity observed. uoc.gr These models often invoke a "steering effect" where the hydroxyl group of the alcohol directs the incoming electrophile, leading to the preferential formation of one stereoisomer. The calculations can quantify the energy differences between the transition states leading to the different stereoisomers. uoc.gr

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In reactions involving molecules with multiple reactive sites, computational chemistry can predict which site is more likely to react.

For instance, in the low-temperature oxidation of 2,5-dimethylhexane, various radical species are formed. osti.gov Computational studies can determine the relative energies of the different radical intermediates and the activation barriers for their subsequent reactions, such as the formation of this compound versus other oxidation products like cyclic ethers. kaust.edu.saosti.gov The branching ratios between different product channels, such as the formation of various C8H16 alkene isomers, have been quantified through a combination of experimental and theoretical work. osti.gov

The following table summarizes the isomeric distribution of C8H16 alkenes from the low-temperature oxidation of 2,5-dimethylhexane, as determined by photoionization spectroscopy and informed by theoretical understanding of the reaction pathways:

Alkene IsomerIsomeric Distribution
2,5-Dimethylhex-1-ene~38%
2,5-Dimethylhex-2-ene~51%
2,5-Dimethylhex-3-ene~11%
Data from experimental studies on the low-temperature oxidation of 2,5-dimethylhexane. kaust.edu.sa

This distribution reflects the complex interplay of radical stability and reaction kinetics, which can be further elucidated through detailed computational modeling of the potential energy surface.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for detailing the carbon-hydrogen framework of a molecule. Through various NMR experiments, a complete picture of the atomic arrangement in (E)-2,5-Dimethylhex-3-ene can be constructed.

High-Resolution 1H and 13C NMR Chemical Shift Assignments

High-resolution 1H and 13C NMR spectroscopy provides foundational information about the chemical environment of each proton and carbon atom within the molecule, respectively. The (E)-configuration of the double bond and the symmetry of the molecule influence the chemical shifts of the nuclei.

1H NMR Spectroscopy: In the 1H NMR spectrum of this compound, the symmetry of the molecule results in chemically equivalent protons. The protons attached to the sp2 hybridized carbons of the double bond (H-3 and H-4) are expected to appear as a multiplet in a distinct region of the spectrum. The methine protons (H-2 and H-5) will also be chemically equivalent and will show splitting due to coupling with the adjacent methyl and vinyl protons. The four methyl groups are also equivalent due to the molecule's symmetry and will present as a single, characteristic signal.

13C NMR Spectroscopy: The 13C NMR spectrum provides information on the different types of carbon atoms present in the molecule. Due to the symmetry of this compound, fewer signals than the total number of carbon atoms are expected. The sp2 hybridized carbons of the double bond (C-3 and C-4) will have a characteristic chemical shift in the downfield region typical for alkenes. The sp3 hybridized methine carbons (C-2 and C-5) and the methyl carbons (C-1, C-6, and the two methyls attached to C-2 and C-5) will appear at distinct upfield chemical shifts.

Atom 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
C1/C6~0.9-1.0 (d)~22
C2/C5~2.2-2.4 (m)~35
C3/C4~5.3-5.5 (m)~133
Methyls on C2/C5~0.9-1.0 (d)~22

d = doublet, m = multiplet

2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, COSY spectra would show correlations between the vinyl protons (H-3/H-4) and the methine protons (H-2/H-5). Additionally, correlations between the methine protons and the methyl protons would be observed, confirming the isopropyl groups at both ends of the double bond.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. This experiment allows for the unambiguous assignment of the proton signals to their corresponding carbon atoms. For instance, the signals of the vinyl protons would correlate with the signals of the sp2 carbons, and the methine and methyl proton signals would correlate with their respective sp3 carbon signals.

NOESY/ROESY for Proximity and Stereochemical Confirmation

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the spatial proximity of atoms, which is essential for confirming stereochemistry. researchgate.net

In the case of this compound, the key feature to confirm is the trans orientation of the two isopropyl groups across the double bond. A NOESY or ROESY spectrum would be expected to show a strong through-space correlation between the vinyl proton (e.g., H-3) and the methine proton of the trans-oriented isopropyl group (H-5). Conversely, a very weak or absent correlation would be expected between a vinyl proton and the methine proton on the same side of the double bond in the cis isomer. The presence of this specific cross-peak provides definitive evidence for the (E)-stereochemistry. rsc.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. edinst.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A key feature for an (E)-alkene is the C-H out-of-plane bending vibration for the trans-substituted double bond, which typically appears as a strong band around 960-975 cm⁻¹. Other expected absorptions include C-H stretching vibrations for both sp2 and sp3 hybridized carbons (above and below 3000 cm⁻¹, respectively) and C-H bending vibrations for the methyl and methine groups.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. beilstein-journals.org The C=C stretching vibration of the symmetrically substituted double bond in this compound, which might be weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum, typically in the region of 1665-1675 cm⁻¹.

Vibrational Mode Expected IR Frequency (cm⁻¹) ** Expected Raman Frequency (cm⁻¹) **
C-H stretch (sp²)~3010-3040~3010-3040
C-H stretch (sp³)~2850-2970~2850-2970
C=C stretch~1665-1675 (weak)~1665-1675 (strong)
C-H bend (out-of-plane, trans)~960-975 (strong)Weak or inactive

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. osti.gov It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy.

For this compound, HRMS would provide an exact mass for the molecular ion [M]⁺. The theoretical exact mass for C8H16 is 112.1252 u. nih.gov An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the molecular formula C8H16, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing characteristic losses of alkyl fragments. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Stereodefined Building Block in Complex Molecule Synthesis

The geometrically defined double bond of (E)-2,5-dimethylhex-3-ene and its derivatives makes it a valuable stereodefined building block for the synthesis of complex molecular architectures. The specific spatial arrangement of the substituents influences the stereochemical outcome of reactions, allowing for the controlled construction of chiral centers.

A notable application is in the diastereoselective synthesis of substituted tetrahydropyrans, which are common structural motifs in many bioactive natural products. nih.gov In one study, a derivative of this compound, namely 2,5-dimethylhex-5-en-1-ol, was utilized in a copper(II)-bisphosphine-catalyzed tandem olefin migration and Prins cyclization. nih.gov This reaction, upon engagement with various aldehydes, yielded polysubstituted tetrahydropyrans with good to excellent yields and high diastereoselectivities. nih.gov However, it was observed that while the yields were high (over 80%), the diastereoselectivity was lower compared to less substituted analogues. nih.gov

The strategic functionalization of the this compound core allows for its incorporation into a variety of complex organic molecules. Its derivatives are considered valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai For instance, the synthesis of (2S,3R,5R,6S)-6-[(1E,3R)-1,3-dimethylhex-1-enyl]-2-ethyl-2-hydroxy-3,5-dimethyltetrahydro-4H-pyran-4-one, a complex natural product, utilized a building block structurally related to this compound, highlighting the importance of such stereodefined fragments in natural product synthesis. grafiati.com

Furthermore, the selective transformation of the double bond in this compound and its derivatives provides access to a range of functionalized compounds. For example, stereoselective epoxidation can introduce new chiral centers, leading to valuable chiral synthons. nih.gov Similarly, hydroboration-oxidation reactions proceed with syn-addition, allowing for the stereocontrolled introduction of hydroxyl groups. libretexts.orglibretexts.orgmasterorganicchemistry.com

Table 1: Diastereoselective Prins Cyclization of a this compound Derivative
Starting MaterialReactionKey Catalyst/ReagentProduct TypeNoteworthy FindingReference
2,5-Dimethylhex-5-en-1-olTandem Olefin Migration and Prins CyclizationCopper(II) triflate–bisphosphine complexPolysubstituted TetrahydropyransYields greater than 80%, but with lower diastereoselectivity compared to less substituted analogues. nih.gov

Investigation as a Monomer in Precision Polymerization Methodologies

The potential of this compound and related branched dienes as monomers in precision polymerization techniques, such as Acyclic Diene Metathesis (ADMET), is an area of active research. ontosight.ai ADMET polymerization is a step-growth condensation polymerization that is particularly effective for the synthesis of well-defined, linear polymers and copolymers from α,ω-dienes. icesi.edu.coresearchgate.netacs.orgrsc.org

While ADMET has been extensively studied for linear, unbranched dienes, the inclusion of branched monomers like this compound presents both opportunities and challenges. The branched structure can significantly influence the properties of the resulting polymer, such as its thermal characteristics, crystallinity, and morphology. icesi.edu.co However, the steric hindrance around the internal double bond of this compound can affect its reactivity in polymerization reactions.

Research in ADMET has demonstrated the synthesis of a wide array of functional polymers with precise control over their architecture. icesi.edu.coresearchgate.net The use of ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, has enabled the polymerization of dienes with various functional groups. acs.orgharvard.edu Recent advancements have also led to the development of cis-selective ADMET polymerization, allowing for further control over the polymer's stereochemistry. nih.gov

Although direct polymerization studies of this compound are not extensively documented in readily available literature, the principles of ADMET suggest that its terminal diene analogues could be valuable monomers. The synthesis of polymers from dienes derived from natural sources like eugenol (B1671780) and vanillin (B372448) showcases the versatility of ADMET in creating bio-based polymers. researchgate.net The molecular weights of these polymers can range from a few thousand to over 30,000 g/mol , depending on the monomer and reaction conditions. researchgate.net

Table 2: Overview of Acyclic Diene Metathesis (ADMET) Polymerization
Polymerization TechniqueTypical MonomersCommon CatalystsKey FeaturesPotential Influence of Branched MonomersReference
Acyclic Diene Metathesis (ADMET)α,ω-DienesGrubbs Catalysts, Hoveyda-Grubbs Catalysts (Ruthenium-based)Step-growth polymerization, precise control over polymer architecture, high functional group tolerance.Alters thermal properties, crystallinity, and morphology of the resulting polymer. Can present steric challenges affecting reactivity. icesi.edu.coresearchgate.netacs.orgrsc.orgnih.gov

Development of Catalytic Cycles Utilizing this compound as a Substrate

This compound serves as a substrate in various catalytic cycles, enabling the synthesis of a range of chemical products. The reactivity of its internal double bond can be harnessed through different catalytic transformations.

One significant area of investigation is olefin metathesis. In a study involving a tungsten alkylidyne complex, W(CCMe3)Np3, supported on niobia (Nb2O5), this compound was used as a substrate. Interestingly, the expected metathesis product, 2,2,5-trimethylhex-3-ene, was not detected. Instead, the major product was 3-methylbut-1-ene, along with isobutene and other C7 olefins. This suggests a more complex reaction pathway than a simple metathetical exchange, possibly involving a π-allyl mechanism.

Catalytic oxidation of this compound offers another route to functionalized molecules. For instance, the oxidation of the related compound 2,5-dimethylfuran (B142691) using a bimetallic gold-palladium catalyst on a graphite (B72142) support leads to the formation of hex-3-ene-2,5-dione through a ring-opening rearrangement. nih.gov While this is not a direct oxidation of this compound, it demonstrates a catalytic pathway to a structurally related unsaturated diketone. The oxidation of 2,5-dimethylhexan-3-one, a saturated analogue, results in the cleavage of C-C bonds adjacent to the carbonyl group, yielding a mixture of carboxylic acids. doubtnut.com

Catalytic hydrogenation of the double bond in this compound and its isomers is a well-established transformation. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2), the corresponding alkane, 2,5-dimethylhexane, can be obtained. The reaction is exothermic, with a reported enthalpy of reaction of -112.2 ± 0.2 kJ/mol when using a Pd/C catalyst in acetic acid.

Table 3: Catalytic Transformations of this compound and Related Compounds
Reaction TypeSubstrateCatalyst/ReagentMajor Product(s)Reference
Olefin MetathesisThis compoundW(CCMe3)Np3/Nb2O53-Methylbut-1-ene, Isobutene
Catalytic Hydrogenationcis-2,5-Dimethyl-3-hexenePd/C, H₂2,5-Dimethylhexane
Catalytic Oxidation (related compound)2,5-DimethylfuranAu+Pd/graphiteHex-3-ene-2,5-dione nih.gov

Future Research Directions and Unanswered Questions

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The synthesis of specific stereoisomers of alkenes, such as the (E)-isomer of 2,5-dimethylhex-3-ene (B14006228), is a significant challenge in organic chemistry due to the small energy differences between E and Z isomers. researchgate.net The development of new catalysts is crucial for achieving high stereoselectivity.

Recent advancements have seen the use of various transition-metal catalysts, including palladium, nickel, and cobalt, to control the stereochemical outcome of alkene synthesis. For instance, palladium catalysts have been effectively used in the stereoselective synthesis of arylated (E)-alkenes. rsc.org Similarly, nickel-catalyzed reactions have shown promise in the stereodivergent synthesis of both Z- and E-alkenes. acs.org The choice of ligand is also critical; for example, a phosphine-amido-oxazoline ligand has been used with a cobalt catalyst for the isomerization of 1,1-disubstituted alkenes to (E)-trisubstituted alkenes. researchgate.net

Future work will likely focus on designing more sophisticated catalysts that can provide even greater control over the stereochemistry of bulky alkenes like (E)-2,5-dimethylhex-3-ene. This includes the exploration of earth-abundant and non-toxic metals to create more sustainable and cost-effective catalytic systems. nus.edu.sgresearchgate.net The development of catalysts that can operate under milder conditions with high efficiency and selectivity remains a primary goal. researchgate.net

Table 1: Examples of Catalytic Systems for Stereoselective Alkene Synthesis

Catalyst SystemAlkene TypeKey FeatureReference
Tetrakis(triphenylphosphine)palladiumArylated (E)-alkenesHigh stereoselectivity rsc.org
Photoinduced Nickel CatalysisEnantioenriched Z- and E-alkenesStereodivergent synthesis acs.org
Cobalt with Phosphine-Amido-Oxazoline Ligand(E)-Trisubstituted AlkenesIsomerization of 1,1-disubstituted alkenes researchgate.net
Iron CatalysisZ-AlkenesSustainable and efficient nus.edu.sg

Exploration of Unprecedented Reaction Pathways and Reactivity Patterns

The unique structure of this compound, with its sterically hindered double bond, opens the door to exploring novel reaction pathways and reactivity. While typical alkene reactions like addition and metathesis are known, the steric bulk of the isopropyl groups can lead to unusual outcomes. ontosight.aistrath.ac.uk

Research into the reactivity of sterically hindered alkenes is ongoing. For example, studies on the hydrodimerization of unactivated α-alkenes have shown that steric hindrance can influence the reaction's efficiency. researchgate.net The development of tandem catalytic processes, which combine multiple reactions in one pot, could also lead to new transformations involving this compound. escholarship.org These might include isomerizing metathesis or hydrofunctionalization followed by other transformations. escholarship.org

Furthermore, investigating the behavior of this compound under various reaction conditions, such as those involving radical intermediates or electrophilic additions, could reveal unprecedented reactivity. uwindsor.caacs.org Understanding how the steric hindrance affects the transition states and intermediates in these reactions is a key area for future computational and experimental studies. acs.org

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. indianchemicalsociety.com Integrating this compound into sustainable and green chemistry methodologies is a critical future research direction.

This involves several strategies. One approach is the use of greener solvents, such as water or supercritical carbon dioxide, in reactions involving this alkene. indianchemicalsociety.compnas.org Another is the development of atom-economical reactions, which maximize the incorporation of all materials used in the process into the final product. pnas.org

The use of catalysts derived from earth-abundant metals like iron is a significant step towards more sustainable chemical manufacturing. nus.edu.sg Iron catalysts are less toxic and more cost-effective than many traditional transition metal catalysts. nus.edu.sg Additionally, developing catalytic processes that operate at lower temperatures and pressures can significantly reduce energy consumption. indianchemicalsociety.comdartmouth.edu Research into biocatalysis and the use of enzymes for alkene transformations also holds promise for developing more environmentally friendly synthetic routes. researchgate.net

Future efforts will likely focus on designing entire synthetic pathways that are green from start to finish, from the synthesis of this compound itself to its subsequent transformations into valuable products. This holistic approach will be essential for the chemical industry to move towards a more sustainable future.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (E)-2,5-Dimethylhex-3-ene, and how do they influence experimental design?

  • Methodological Answer : Prioritize measuring properties critical to reactivity and stability. For example:

  • Boiling point (98.65°C) and density (0.7060 g/cm³) dictate distillation and storage conditions .
  • LogP (2.85) informs solubility in organic solvents for reaction medium selection .
  • Refractive index (1.4040) aids in purity assessment via refractometry. Experimental protocols should calibrate instruments using reference standards and validate measurements with triplicate trials.

Q. How can researchers verify the stereochemical purity of this compound during synthesis?

  • Methodological Answer : Use NMR spectroscopy to analyze coupling constants and NOE effects for stereochemical confirmation. Gas chromatography (GC) with chiral columns or polarimetry can resolve enantiomeric excess. Cross-validate results with computational methods (e.g., DFT calculations for energy-minimized configurations) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Given its flash point (8.4°C) and volatility, use explosion-proof refrigerators for storage, inert atmospheres (N₂/Ar) during reactions, and fume hoods for ventilation. Conduct risk assessments using MSDS data and implement spill containment protocols .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. IR) for this compound be resolved?

  • Methodological Answer :

  • Step 1 : Replicate measurements to rule out instrumental error.
  • Step 2 : Compare experimental IR peaks (e.g., C=C stretch ~1650 cm⁻¹) with computational simulations (e.g., DFT vibrational analysis).
  • Step 3 : Use 2D NMR (COSY, HSQC) to confirm proton-proton correlations and assign structural ambiguities.
  • Step 4 : Apply statistical tests (e.g., χ² for peak intensity deviations) to quantify discrepancies .

Q. What strategies optimize the catalytic hydrogenation of this compound to its saturated counterpart?

  • Methodological Answer :

  • Catalyst Screening : Test transition metals (Pd/C, PtO₂) under varying pressures (1–5 atm H₂).
  • Kinetic Analysis : Monitor reaction progress via GC-MS and calculate activation parameters (ΔH‡, ΔS‡) using the Eyring equation.
  • Byproduct Mitigation : Adjust solvent polarity (e.g., hexane vs. ethanol) to minimize isomerization side reactions .

Q. How do steric and electronic effects govern the regioselectivity of this compound in electrophilic additions?

  • Methodological Answer :

  • Steric Maps : Build molecular models (e.g., ChemDraw 3D) to visualize steric hindrance at the double bond.
  • Electronic Analysis : Compute Fukui indices to identify nucleophilic/electrophilic sites.
  • Experimental Validation : Compare product distributions (e.g., bromination vs. epoxidation) under controlled conditions .

Data Contradiction and Analysis

Q. How should researchers address inconsistencies in reported LogP values for this compound across studies?

  • Methodological Answer :

  • Source Evaluation : Cross-reference measurement methods (shake-flask vs. HPLC-derived LogP).
  • Meta-Analysis : Pool data from ≥3 independent studies and apply Bland-Altman plots to assess bias.
  • Experimental Replication : Use standardized conditions (pH 7.4, 25°C) for shake-flask assays with internal standards .

Q. What statistical frameworks are appropriate for analyzing temperature-dependent reaction rate data involving this compound?

  • Methodological Answer :

  • Non-linear Regression : Fit Arrhenius plots (ln k vs. 1/T) to derive activation energy (Eₐ).
  • Error Propagation : Calculate uncertainties in Eₐ using Monte Carlo simulations.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.